{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene

Catalog No.
S13004108
CAS No.
652155-24-3
M.F
C14H16O
M. Wt
200.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene

CAS Number

652155-24-3

Product Name

{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene

IUPAC Name

hept-1-en-6-yn-3-yloxymethylbenzene

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C14H16O/c1-3-5-11-14(4-2)15-12-13-9-7-6-8-10-13/h1,4,6-10,14H,2,5,11-12H2

InChI Key

MULLLWFUNFCQBB-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCC#C)OCC1=CC=CC=C1

The compound {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene is a complex organic molecule characterized by a benzene ring substituted with a heptenyl and a propyne moiety. This structure suggests potential applications in various fields, including pharmaceuticals and materials science. The presence of both alkene and alkyne functionalities indicates that this compound may participate in diverse

The reactivity of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene can be attributed to its functional groups:

  • Alkene Reactions: The hept-1-en group can undergo typical alkene reactions such as:
    • Electrophilic addition: Reacts with electrophiles (e.g., halogens, acids).
    • Hydroboration-Oxidation: Converts the alkene to an alcohol.
  • Alkyne Reactions: The heptyne component allows for:
    • Nucleophilic addition: Can react with nucleophiles due to the triple bond.
    • Sonogashira coupling: Facilitates the formation of carbon-carbon bonds.
  • Ether Formation: The methylene group linked to the benzene can react with alcohols or phenols to form ethers, enhancing solubility and reactivity in various solvents.

Synthesis of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene can be achieved through several methods:

  • Alkylation Reactions: Starting from benzyl alcohol derivatives, a heptyne moiety can be introduced via alkylation methods using suitable alkyl halides.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques, such as the Suzuki or Sonogashira reaction, to attach the heptyne group to the aromatic system.
  • Functional Group Transformations: The introduction of the methylene bridge can be accomplished through etherification or other functional group transformations involving suitable precursors.

The potential applications of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene include:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique structure.
  • Material Science: Used in the development of polymers or as a modifier in coatings.
  • Chemical Intermediates: Serves as a precursor for more complex organic molecules in synthetic chemistry.

Several compounds share structural similarities with {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene, including:

Compound NameStructure FeaturesUnique Aspects
1-OctyneLinear alkyneLonger carbon chain enhances hydrophobicity
4-HydroxyphenylacetylenePhenolic structure with alkyneExhibits different reactivity due to hydroxyl group
4-MethylphenylacetyleneMethylated phenolic compoundIncreased lipophilicity compared to parent phenol

These compounds exhibit various chemical behaviors due to differences in substituents and functional groups, highlighting the uniqueness of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene in terms of its potential reactivity and applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

200.120115130 g/mol

Monoisotopic Mass

200.120115130 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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